(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-15-13-18(11-12-20(15)24)32(29,30)27-26-23-19(14-16-7-5-6-10-21(16)31-23)22(28)25-17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKLXXYOLVEOK-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the chromene intermediate with a sulfonyl chloride derivative, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Imino Group: The final step involves the condensation of the sulfonamide intermediate with an amine, such as aniline, under dehydrating conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The fluoro-substituted benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound shares Method B (dioxane/HCl reflux) with Compound 12, achieving 86% yield, indicating robust scalability .
- Compared to the acetylated analog in , the target’s sulfonamido group may improve solubility in polar solvents and target affinity . Methoxy substituents () introduce electron-donating effects, contrasting with the electron-withdrawing fluorine in the target, which may alter electronic distribution and receptor interactions .
Table 2: Bioactivity and Physicochemical Properties
*Predicted using fragment-based methods.
Key Observations :
- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing between the hydrophilic Compound 12 and highly lipophilic chlorophenyl derivatives.
- Bioactivity: Chromene-carboxamides with sulfonamido groups (target) and pyrimidinones () exhibit overlapping anticancer/antimicrobial activities, likely due to shared chromene-mediated intercalation or enzyme inhibition .
- Chlorophenyl Analogs (): Higher LogP values correlate with reduced solubility but potent antiviral activity, whereas the target’s fluorine may reduce toxicity while maintaining efficacy .
Functional Group Impact Analysis
- Sulfonamido vs.
- Fluoro vs. Methoxy () : Fluorine’s electron-withdrawing nature enhances metabolic stability, whereas methoxy groups may improve π-π stacking but increase susceptibility to oxidative metabolism .
- Acetyl vs. Sulfonamido () : Acetylation reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the sulfonamido group .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 451.5 g/mol. Its structure features a chromene core substituted with a sulfonamide group, which is known to influence biological interactions significantly.
Anticancer Properties
Several studies have explored the anticancer potential of chromene derivatives, indicating that modifications to the chromene structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against breast cancer cells by inducing apoptosis and inhibiting proliferation.
Case Study:
A study published in PubMed examined a related chromene derivative, which demonstrated selective cytotoxicity towards MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
Chromenes have also been investigated for their antimicrobial properties. The sulfonamide moiety is particularly noteworthy as sulfonamides are known for their broad-spectrum antibacterial activity.
Research Findings:
A comparative study reported that derivatives of chromene with sulfonamide groups exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth .
Antioxidant Activity
The antioxidant properties of chromene derivatives are another area of interest. The presence of phenolic groups in the structure contributes to radical scavenging abilities.
Experimental Results:
In vitro assays revealed that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
